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molecular formula C13H18O3 B8817016 Methyl 2-(4-(2-hydroxyethyl)phenyl)-2-methylpropanoate

Methyl 2-(4-(2-hydroxyethyl)phenyl)-2-methylpropanoate

Cat. No. B8817016
M. Wt: 222.28 g/mol
InChI Key: MHPPJDQIHMPUHJ-UHFFFAOYSA-N
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Patent
US08367704B2

Procedure details

In a reaction vessel, 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methylester (1 g) prepared in the Examples 1-3, thionyl chloride (2.7 g) and dichloromethane (15 mL) were introduced, and the mixture was reacted at room temperature for 2 hours. Toluene (30 mL) was added, the mixture was condensed under reduced pressure, and the solvent was removed. Dichloromethane (50 mL) and sodium hydrogen carbonate solution (30 mL) were added thereto, and the mixture was stirred to separate layers. The separated organic layer was dehydrated with Na2SO4, and then condensed by filtration to obtain 2-[4-(2-chloro-ethyl)-phenyl]-2-methyl-propionic acid methylester (1.0 g, yield 92%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C:4]([C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14]O)=[CH:9][CH:8]=1)([CH3:6])[CH3:5].S(Cl)([Cl:19])=O.ClCCl>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3](=[O:16])[C:4]([C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14][Cl:19])=[CH:9][CH:8]=1)([CH3:6])[CH3:5]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(C(C)(C)C1=CC=C(C=C1)CCO)=O
Name
Quantity
2.7 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
15 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were introduced
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the solvent was removed
ADDITION
Type
ADDITION
Details
Dichloromethane (50 mL) and sodium hydrogen carbonate solution (30 mL) were added
CUSTOM
Type
CUSTOM
Details
to separate layers
CUSTOM
Type
CUSTOM
Details
condensed
FILTRATION
Type
FILTRATION
Details
by filtration

Outcomes

Product
Name
Type
product
Smiles
COC(C(C)(C)C1=CC=C(C=C1)CCCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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